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Compound of Interest
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Cat. No.: B081917

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols for the enzymatic assay of putrescine N-
methyltransferase (PMT), a key enzyme in the biosynthesis of nicotine and tropane alkaloids.
[11[2][3][4] The provided methodologies are essential for researchers in plant biochemistry,
scientists investigating alkaloid biosynthesis, and professionals in drug development targeting
methyltransferases.

Putrescine N-methyltransferase (PMT) catalyzes the S-adenosyl-L-methionine (SAM)-
dependent methylation of putrescine to form N-methylputrescine.[5][6][7][8] This reaction is
the first committed step in the biosynthetic pathways leading to the production of important
pharmaceuticals like nicotine and tropane alkaloids, such as atropine and scopolamine.[1][2][3]
[7] Accurate measurement of PMT activity is crucial for understanding the regulation of these
pathways and for the development of potential inhibitors.

Three primary methods for assaying PMT activity are detailed below: a radioactive assay using
a labeled methyl donor, an HPLC-based assay for the direct quantification of the product, and
an enzyme-coupled colorimetric assay for continuous monitoring of the reaction.

Data Presentation: Kinetic Parameters of PMT
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The following table summarizes the kinetic parameters for Putrescine N-methyltransferase
(PMT) from different plant species, providing a baseline for comparison of enzyme activity.

Plant Species Substrate Km (uM) kcat (s-1) Reference
Datura _

) Putrescine 108 - [5]
stramonium
Datura

) SAM 42 - [5]
stramonium
Various

Solanaceae and
- - 0.16 - 0.39 [9][10]
Convolvulaceae

species

Note: The kcat values were reported for heterologously expressed enzymes and represent the
turnover number.

Experimental Protocols
Protocol 1: Radioactive Enzyme Assay for PMT Activity

This protocol describes a discontinuous assay that measures the incorporation of a
radiolabeled methyl group from S-adenosyl-L-[methyl-1*C]methionine ([1*C]SAM) into
putrescine.

Materials:

Purified or partially purified PMT enzyme extract

Putrescine dihydrochloride

S-adenosyl-L-[methyl-**C]methionine ([**C]SAM)

Assay Buffer: 50 mM Tris-HCI, pH 8.5, containing 10 mM dithiothreitol (DTT)

Stopping Solution: 0.5 M perchloric acid
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 Scintillation cocktall
e Liquid scintillation counter
Procedure:
o Reaction Setup:
o Prepare the reaction mixture in a microcentrifuge tube on ice.

o To a final volume of 100 pL, add the following components in order:

50 pL of 2x Assay Buffer

10 pL of 10 mM putrescine dihydrochloride (final concentration: 1 mM)

10 pL of enzyme extract (protein concentration should be determined and optimized)

Water to bring the volume to 90 L.
o Pre-incubate the mixture at 30°C for 5 minutes.
¢ |nitiation of Reaction:

o Start the reaction by adding 10 uL of 0.1 mM [**C]SAM (specific activity ~50-60
mCi/mmol).

o Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the
reaction is in the linear range.

e Termination of Reaction:
o Stop the reaction by adding 100 pL of ice-cold 0.5 M perchloric acid.
e Separation of Product:

o The product, N-[**C]methylputrescine, can be separated from unreacted [**C]SAM by
various methods, including cation exchange chromatography or solvent extraction. For
solvent extraction:
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= Add 500 pL of a chloroform:methanol (2:1, v/v) mixture.
» Vortex thoroughly and centrifuge to separate the phases.

» The aqueous phase contains the product.

¢ Quantification:
o Transfer an aliquot of the aqueous phase to a scintillation vial.
o Add 4 mL of scintillation cocktail.
o Measure the radioactivity in a liquid scintillation counter.

e Controls:

o Prepare a blank reaction with heat-inactivated enzyme or without the enzyme extract to
determine the background radiation.

o Prepare a control reaction without putrescine.

Protocol 2: HPLC-Based Assay for N-Methylputrescine
Quantification

This method allows for the direct quantification of the enzymatic product, N-methylputrescine,
after derivatization.

Materials:

PMT enzyme and reaction components (as in Protocol 1, but with non-radioactive SAM)

Dansyl chloride

Acetone

Proline

Toluene
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o HPLC system with a fluorescence detector
e C18 reverse-phase HPLC column
Procedure:

e Enzyme Reaction:

o Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 2), using non-
radioactive SAM.

o Stop the reaction by adding an equal volume of 5% (v/v) perchloric acid.

e Derivatization of Amines:

[¢]

To 100 pL of the reaction mixture, add 200 pL of a saturated sodium carbonate solution.

[¢]

Add 300 pL of dansyl chloride solution (10 mg/mL in acetone).

Incubate at 60°C for 1 hour in the dark.

[e]

o

Add 100 pL of proline solution (100 mg/mL) to react with excess dansyl chloride and
incubate for 30 minutes.

o Extraction of Dansylated Amines:

[¢]

Add 500 pL of toluene and vortex vigorously.

[e]

Centrifuge to separate the phases.

[e]

Carefully collect the upper organic phase containing the dansylated amines.

o

Evaporate the toluene to dryness under a stream of nitrogen.

[¢]

Reconstitute the residue in a suitable volume of methanol (e.g., 100 pL).
e HPLC Analysis:

o Inject an aliquot of the reconstituted sample into the HPLC system.
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o Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).
o Mobile Phase: A gradient of acetonitrile in water.
o Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm.

o Quantification: Create a standard curve using known concentrations of N-
methylputrescine that have been subjected to the same derivatization and extraction
procedure.

Protocol 3: Enzyme-Coupled Colorimetric Assay

This continuous assay measures the production of S-adenosyl-L-homocysteine (SAH), a co-
product of the PMT reaction. SAH is subsequently converted to homocysteine, which can be
detected colorimetrically.[5]

Materials:

PMT enzyme

e Putrescine

e SAM

e S-adenosyl-L-homocysteine nucleosidase (SAHN)

e S-ribosylhomocysteine lyase (LuxS)

» 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
o Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
» Microplate reader

Procedure:

e Reaction Master Mix:
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o Prepare a master mix containing the coupling enzymes and DTNB in the assay buffer. The
final concentrations should be optimized but can be initiated as follows:

= SAHN (e.g., 1 pg/mL)
» LuxS (e.g., 1 pg/mL)

= DTNB (0.2 mM)

e Reaction Setup:

o In a 96-well microplate, add the following to each well:

50 uL of the Reaction Master Mix.

10 pL of 10 mM putrescine (final concentration: 1 mM).

10 pL of 5 mM SAM (final concentration: 0.5 mM).

Water to a final volume of 90 pL.
« Initiation of Reaction:
o Initiate the reaction by adding 10 pL of the PMT enzyme extract.
e Measurement:
o Immediately place the microplate in a plate reader pre-set to 30°C.

o Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 15
minutes). The absorbance change is due to the formation of 2-nitro-5-thiobenzoate (TNB)
upon the reaction of DTNB with the sulfhydryl group of homocysteine.[5]

o Calculation of Activity:
o Determine the rate of reaction from the linear portion of the absorbance versus time plot.

o Calculate the enzyme activity using the molar extinction coefficient of TNB at 412 nm
(14,150 M~icm™1).
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Mandatory Visualizations
Signaling Pathway of Alkaloid Biosynthesis

The following diagram illustrates the central role of Putrescine N-methyltransferase (PMT) in

the biosynthetic pathways of nicotine and tropane alkaloids.

Enzymes:
ODC: Ornithine Decarboxylase
ADC: Arginine Decarboxylase
DAO: Diamine Oxidase
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Biosynthetic pathway of nicotine and tropane alkaloids.

Experimental Workflow for PMT Enzyme Assay

The following diagram outlines the general workflow for performing a PMT enzyme assay, from

sample preparation to data analysis.
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General workflow for a PMT enzyme assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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